molecular formula C18H13N3O4S B2607943 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 5-(furan-2-yl)isoxazole-3-carboxylate CAS No. 1396861-04-3

1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 5-(furan-2-yl)isoxazole-3-carboxylate

Cat. No.: B2607943
CAS No.: 1396861-04-3
M. Wt: 367.38
InChI Key: FYFMEPPQSQHRIW-UHFFFAOYSA-N
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Description

1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 5-(furan-2-yl)isoxazole-3-carboxylate is a heterocyclic compound featuring a benzothiazole core linked to an azetidine ring and a substituted isoxazole moiety with a furan group. Benzothiazoles are known for their pharmacological relevance, including kinase inhibition and antimicrobial activity . This compound’s synthesis likely involves coupling reactions between azetidine and isoxazole precursors, as inferred from analogous procedures for structurally related molecules .

Properties

IUPAC Name

[1-(1,3-benzothiazol-2-yl)azetidin-3-yl] 5-(furan-2-yl)-1,2-oxazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O4S/c22-17(13-8-15(25-20-13)14-5-3-7-23-14)24-11-9-21(10-11)18-19-12-4-1-2-6-16(12)26-18/h1-8,11H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYFMEPPQSQHRIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC3=CC=CC=C3S2)OC(=O)C4=NOC(=C4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 5-(furan-2-yl)isoxazole-3-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzothiazole and azetidine intermediates, followed by their coupling with the furan and isoxazole components. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 5-(furan-2-yl)isoxazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 5-(furan-2-yl)isoxazole-3-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 5-(furan-2-yl)isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Molecular docking studies have shown that this compound can bind to protein receptors, influencing their activity and resulting in therapeutic outcomes .

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

Compound Name Core Structure Key Functional Groups Biological Target/Use
Target Compound Benzothiazole + Azetidine Isoxazole-furan, carboxylate ester Under investigation
N-((S)-1-(Benzo[d]thiazol-2-yl)-1-oxo-3-((S)-2-oxopyrrolidin-3-yl)propan-2-yl)amide derivative Benzothiazole + Pyrrolidinone Amide, pyrrolidinone Kinase inhibition (implied)
N-(5-(3-(1-(Thiazol-2-yl)amino)phenyl)pyridin-2-yl)acrylamide derivatives Thiazole + Acrylamide Acrylamide, pyridine CDK7 inhibitors (cancer)
2-(1-Methyl-1H-benzo[d]imidazol-2-yl)-N-(5-methylisoxazol-3-yl)benzamide Benzimidazole + Isoxazole Benzimidazole, methyl-isoxazole Antimicrobial/antiviral
1-(5-(tert-Butyl)isoxazol-3-yl)-3-(4-benzoimidazo[2,1-b]thiazol-phenyl)urea Benzoimidazo-thiazole + Urea Urea, morpholinoethoxy chain Research use (stability focus)

Key Observations:

  • Azetidine vs.
  • Benzothiazole vs. Benzimidazole : Replacing benzothiazole (sulfur-containing) with benzimidazole (nitrogen-containing) () reduces electron-withdrawing effects, which may impact solubility and receptor affinity .
  • Furan-Isoxazole vs. Acrylamide: The acrylamide group in ’s derivatives enables covalent binding to kinases (e.g., CDK7), whereas the furan-isoxazole motif in the target compound likely engages in non-covalent interactions .

Physicochemical Properties and Stability

  • Solubility: The morpholinoethoxy chain in ’s compound enhances aqueous solubility compared to the target’s furan group, which is more hydrophobic .
  • Metabolic Stability : The azetidine ring’s strain may increase susceptibility to enzymatic degradation relative to ’s benzoimidazo-thiazole core, which features a fused bicyclic system for stability .

Biological Activity

1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 5-(furan-2-yl)isoxazole-3-carboxylate, with CAS number 1396861-04-3, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

PropertyValue
Molecular Formula C₁₈H₁₃N₃O₄S
Molecular Weight 367.4 g/mol
CAS Number 1396861-04-3

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that it may modulate enzyme activity and receptor interactions, leading to significant biological effects. Specifically, the benzo[d]thiazole and isoxazole moieties are known to influence cellular pathways associated with cancer and microbial infections.

Biological Activities

  • Anticancer Activity :
    • Studies have demonstrated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of benzothiazole have shown significant cytotoxicity against A549 (lung cancer), MCF7 (breast cancer), and HT1080 (fibrosarcoma) cells .
    • The mechanism often involves the induction of apoptosis through the activation of caspases and modulation of mitochondrial pathways.
  • Antimicrobial Properties :
    • Compounds containing the benzothiazole scaffold have been evaluated for their antimicrobial activity against bacteria such as Staphylococcus aureus and various fungal strains. The presence of the furan and isoxazole groups enhances their bioactivity .
  • Antimalarial Activity :
    • Similar compounds have been reported to exhibit antimalarial properties by chelating iron and inhibiting heme polymerization in Plasmodium species, suggesting potential for further exploration in malaria treatment .

Case Study 1: Cytotoxicity Evaluation

A series of benzothiazole derivatives were synthesized and tested for their cytotoxic effects. Notably, compounds similar to 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 5-(furan-2-yl)isoxazole-3-carboxylate demonstrated IC50 values in the micromolar range against several cancer cell lines, indicating potent anticancer activity .

Case Study 2: Antimicrobial Screening

In a comparative study, various derivatives were screened for antimicrobial efficacy. The results indicated that those with the furan moiety exhibited enhanced inhibitory effects on bacterial growth, supporting the hypothesis that structural modifications can significantly impact biological activity .

Q & A

Q. What are the key synthetic strategies for preparing 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 5-(furan-2-yl)isoxazole-3-carboxylate?

The synthesis typically involves multi-step reactions. For example, benzothiazole derivatives are first functionalized via reactions with aryl isothiocyanates to form thiourea intermediates, followed by acid-catalyzed cyclization to generate heterocyclic cores like oxadiazinanes or triazinanes . The isoxazole-furan moiety can be synthesized separately via esterification or coupling reactions, as seen in analogous compounds (e.g., methyl 5-(furan-2-yl)isoxazole-3-carboxylate in ). Final assembly may involve nucleophilic substitution or ester exchange under anhydrous conditions.

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming regiochemistry and substituent positions, particularly to distinguish isomers (e.g., oxadiazinane vs. triazinane derivatives) . High-Resolution Mass Spectrometry (HRMS) validates molecular weight and purity . Melting point analysis and Thin-Layer Chromatography (TLC) are routinely used to monitor reaction progress and isolate intermediates .

Q. What intermediates are pivotal in the synthesis of this compound?

Key intermediates include:

  • 4-(Benzo[d]thiazol-2-yl)benzenamine : A primary building block for benzothiazole-containing scaffolds .
  • Aryl thioureas : Formed via reaction with isothiocyanates, serving as precursors for cyclization .
  • 5-(Furan-2-yl)isoxazole-3-carboxylic acid : Synthesized via ester hydrolysis of precursors like methyl 5-(furan-2-yl)isoxazole-3-carboxylate .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during cyclization?

Cyclization efficiency depends on acid catalysts (e.g., HCl or H₂SO₄), solvent polarity, and temperature. For example, refluxing in DMF or ethanol enhances cyclization rates for oxadiazinanes . Purity can be improved by recrystallization from ethanol or acetonitrile, as demonstrated for thiourea derivatives (yields up to 79%) . Kinetic studies using TLC or HPLC help identify optimal reaction times and byproduct formation .

Q. How should researchers address contradictions in reported biological activity data?

Variability in activity (e.g., cytotoxicity or receptor affinity) may arise from structural analogs with differing substituents (e.g., chlorophenyl vs. fluorophenyl groups) or assay conditions (e.g., cell line specificity). For example, shows significant variability in activity across species (Sp1–Sp5) for benzothiazole derivatives. To resolve contradictions, replicate studies using standardized protocols (e.g., SRB assays for cytotoxicity ) and conduct structure-activity relationship (SAR) analyses to isolate critical functional groups.

Q. What methodologies are recommended for pharmacokinetic and toxicity profiling?

  • In vitro metabolic stability : Use liver microsomes or hepatocyte assays to assess CYP450-mediated degradation.
  • Plasma protein binding : Equilibrium dialysis or ultrafiltration to evaluate bioavailability .
  • In vivo toxicity : Rodent models (e.g., delayed-type hypersensitivity tests in mice) to monitor immune responses and organ toxicity, as seen in S1P1 agonist studies .

Q. How do structural modifications influence biological activity?

  • Benzothiazole substitution : Fluorine or methyl groups at specific positions enhance receptor selectivity (e.g., S1P1 vs. S1P3 in ).
  • Azetidine ring : Introducing electron-withdrawing groups (e.g., fluorine) improves metabolic stability .
  • Isoxazole-furan moiety : Modulating ester groups (e.g., ethyl vs. methyl) affects solubility and membrane permeability .

Data Analysis and Interpretation

Q. How can researchers differentiate between isomeric forms of this compound?

Use 2D NMR techniques (e.g., NOESY or HSQC) to resolve spatial arrangements of substituents. For example, oxadiazinane and triazinane isomers exhibit distinct ¹³C NMR shifts for sulfur-containing carbons . X-ray crystallography, as applied to related benzisothiazolones in , provides definitive stereochemical confirmation.

Q. What statistical approaches are suitable for analyzing heterogeneous biological activity data?

Multivariate analysis (e.g., PCA or clustering) can identify outliers and correlate substituent effects with activity trends. For instance, the activity table in shows compound 3f with high Sp1/Sp4 activity, suggesting aryl group-dependent mechanisms. Dose-response curves (IC₅₀/EC₅₀) and ANOVA validate significance across replicates .

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